molecular formula C16H17NO4 B2544838 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide CAS No. 1448072-57-8

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide

Cat. No. B2544838
CAS RN: 1448072-57-8
M. Wt: 287.315
InChI Key: FJEZZIDCOONWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxole ring, the introduction of the alkyne group, and the formation of the amide group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the alkyne group might undergo addition reactions, and the amide group could participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .

Scientific Research Applications

Enaminone and Enamide Chemistry

The exploration of enaminones and enamides in organic synthesis has been significant due to their versatile reactivity and potential in synthesizing complex molecules. The photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone to produce N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one reveals the complex reactions these compounds can undergo (Tokumitsu & Hayashi, 1980). Similarly, the synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones through nucleophilic vinylic substitution reactions of gem-Difluoroenamides demonstrates the potential of enamides in heterocyclic synthesis (Meiresonne et al., 2015).

Novel Synthesis Approaches

Innovative synthesis methods for antibiotics, like the preparation of N-benzyloxy-2-(diethoxyphosphoryl)pent-4-enamide, highlight the relevance of these compounds in medicinal chemistry (Hanaya & Itoh, 2010). The one-pot Biginelli synthesis for creating novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety also exemplifies the utility of enaminones in streamlining pharmaceutical production (Bhat et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety assessments would need to be conducted to determine its toxicity, flammability, and other hazards .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-2-3-6-16(18)17-9-4-5-10-19-13-7-8-14-15(11-13)21-12-20-14/h2,7-8,11H,1,3,6,9-10,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEZZIDCOONWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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